molecular formula C22H25N5O2 B12756717 N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide CAS No. 82823-58-3

N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide

Cat. No.: B12756717
CAS No.: 82823-58-3
M. Wt: 391.5 g/mol
InChI Key: APOAXMGSAIEMPN-UYAOXDASSA-N
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Description

N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide is an organic compound with the molecular formula C12H25NO. It is also known as Butyramide, N,N-dibutyl- and has a molecular weight of 199.3330 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyric Acid+DibutylamineThis compound\text{Butyric Acid} + \text{Dibutylamine} \rightarrow \text{this compound} Butyric Acid+Dibutylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutylbutyramide
  • N,N-Dibutyl-4-(butyrylamino)benzamide
  • Butyramide, N,N-dibutyl-

Uniqueness

N,N-Dibutyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .

Properties

CAS No.

82823-58-3

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[[(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]diazenyl]-5-methyl-4-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C22H25N5O2/c1-15-19(16-10-6-4-7-11-16)21(25-23-15)26-27-24-18-14-28-22(2,3)29-20(18)17-12-8-5-9-13-17/h4-13,18,20H,14H2,1-3H3,(H2,23,24,25,26)/t18-,20-/m1/s1

InChI Key

APOAXMGSAIEMPN-UYAOXDASSA-N

Isomeric SMILES

CC1=C(C(=NN1)NN=N[C@@H]2COC(O[C@@H]2C3=CC=CC=C3)(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=NN1)NN=NC2COC(OC2C3=CC=CC=C3)(C)C)C4=CC=CC=C4

Origin of Product

United States

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